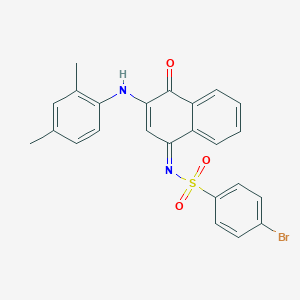
3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential biological effects. In
Applications De Recherche Scientifique
3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide has been studied for its potential applications in various scientific research fields. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. For example, studies have shown that this compound has anti-inflammatory properties and may be effective in the treatment of inflammatory bowel disease and other inflammatory disorders. Additionally, it has been shown to have potential anticancer activity, making it a promising candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. Additionally, it has been shown to inhibit the activity of certain kinases that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
Studies have shown that 3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide has a number of biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response to infection and injury. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. These effects are thought to be mediated through the inhibition of COX-2 and other signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide for lab experiments is its well-characterized synthesis method and purity. This makes it a reliable and consistent compound for use in various experiments. Additionally, its potential therapeutic applications make it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Orientations Futures
There are a number of future directions for research on 3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide. One area of interest is further elucidating its mechanism of action, which may lead to the development of more effective therapeutic applications. Additionally, studies could investigate its potential use in combination with other drugs or therapies for the treatment of various diseases. Finally, further studies could investigate its potential as a tool for studying the role of COX-2 and other signaling pathways in disease progression.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide involves the reaction of 4-chloro-2-methoxy-5-methylbenzene with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thionyl chloride and ammonia to yield the final product. This synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
Propriétés
Formule moléculaire |
C11H13Cl2NO2 |
|---|---|
Poids moléculaire |
262.13 g/mol |
Nom IUPAC |
3-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)propanamide |
InChI |
InChI=1S/C11H13Cl2NO2/c1-7-5-9(14-11(15)3-4-12)10(16-2)6-8(7)13/h5-6H,3-4H2,1-2H3,(H,14,15) |
Clé InChI |
ADAIFFDIZPYTPI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CCCl |
SMILES canonique |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285042.png)
![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285046.png)
![5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285049.png)
![7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285051.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285052.png)
![7-(2-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285053.png)
![7-(3-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285054.png)
![Methyl 2-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285060.png)
![N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)




